molecular formula C16H17BrN2O3S B3016495 ethyl 4-(6-bromo-4-oxo-4H-thiochromen-3-yl)piperazine-1-carboxylate CAS No. 897619-81-7

ethyl 4-(6-bromo-4-oxo-4H-thiochromen-3-yl)piperazine-1-carboxylate

Cat. No.: B3016495
CAS No.: 897619-81-7
M. Wt: 397.29
InChI Key: GGGNUFCZNJIPSV-UHFFFAOYSA-N
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Description

Ethyl 4-(6-bromo-4-oxo-4H-thiochromen-3-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of thiochromene derivatives Thiochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-bromo-4-oxo-4H-thiochromen-3-yl)piperazine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 4H-thiochromen-4-one, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 6-bromo-4H-thiochromen-4-one.

    Piperazine Derivatization: The brominated intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-bromo-4-oxo-4H-thiochromen-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiochromene derivatives

    Substitution: Amino or thiol-substituted thiochromene derivatives

Mechanism of Action

The mechanism of action of ethyl 4-(6-bromo-4-oxo-4H-thiochromen-3-yl)piperazine-1-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors involved in key biological processes, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-(6-bromo-4-oxo-4H-thiochromen-3-yl)piperazine-1-carboxylate can be compared with other thiochromene derivatives such as:

  • Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties

Properties

IUPAC Name

ethyl 4-(6-bromo-4-oxothiochromen-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-2-22-16(21)19-7-5-18(6-8-19)13-10-23-14-4-3-11(17)9-12(14)15(13)20/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGNUFCZNJIPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CSC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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